Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- is an organic compound with the molecular formula C14H12ClNO2 It is known for its unique structure, which includes a chlorophenoxy group attached to a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl isocyanate to form the intermediate 4-(4-chlorophenoxy)phenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the final product, Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetanilide, 4’-chloro-
- p-Chloroacetanilide
- Acetic-4-chloroanilide
- N-(4-Chlorophenyl)acetamide
- N-Acetyl-p-chloroaniline
Uniqueness
What sets Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
98911-07-0 |
---|---|
Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-4-8-14(9-5-12)19-13-6-2-11(15)3-7-13/h2-9,18H,1H3 |
InChI Key |
XSVHGQCMBMYSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.